

Application Notes: In Vitro Hemolysis Assay for the Evaluation of Mitapivat

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Compound of Interest

Compound Name: Mitapivat Sulfate

Cat. No.: B609057

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Introduction

Mitapivat (PYRUKYND®) is a first-in-class allosteric activator of the pyruvate kinase (PK) enzyme, which plays a critical role in the glycolytic pathway of red blood cells (RBCs).[1][2] By enhancing the activity of both wild-type and mutated PK enzymes, Mitapivat increases the production of adenosine triphosphate (ATP) and decreases levels of 2,3-diphosphoglycerate (2,3-DPG).[2][3] This improvement in RBC metabolism enhances cell membrane integrity and extends the lifespan of erythrocytes, thereby reducing hemolysis.[1][2] These application notes provide a comprehensive protocol for conducting an in vitro hemolysis assay to assess the efficacy of Mitapivat in reducing red blood cell lysis.

Principle of the Assay

The in vitro hemolysis assay is a quantitative method used to determine the extent of hemoglobin release from red blood cells following treatment with a compound of interest.[4] In this context, the assay is adapted to evaluate the protective effect of Mitapivat against spontaneous or induced hemolysis. The degree of hemolysis is measured by quantifying the amount of hemoglobin released into the supernatant of a red blood cell suspension using spectrophotometry.[5][6] A decrease in hemoglobin release in the presence of Mitapivat indicates a reduction in hemolysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to evaluate the in vitro effects of Mitapivat.

In Vitro Hemolysis Assay Protocol

This protocol is designed to measure the protective effect of Mitapivat against hemolysis in a controlled in vitro setting.

a. Materials and Reagents

- Whole blood (collected in EDTA or sodium citrate)[4]
- Mitapivat
- Phosphate Buffered Saline (PBS)
- Ringer solution (125 mM NaCl, 5 mM KCl, 1 mM MgSO₄, 32 mM HEPES, 5 mM glucose, 1 mM CaCl₂, pH 7.4)[5]
- Dimethyl sulfoxide (DMSO)
- Triton X-100 (for positive control)[7]
- Distilled water (for 100% hemolysis control)[5]
- 96-well microplates
- Microplate reader

b. Erythrocyte Isolation and Preparation

- Collect whole blood from healthy donors in tubes containing an anticoagulant.[4]
- Centrifuge the whole blood at 700 x g for 5 minutes at room temperature to separate the plasma, buffy coat, and red blood cells.[5]
- Carefully aspirate and discard the supernatant plasma and the buffy coat.[5]
- Wash the erythrocyte pellet by resuspending it in 3-5 volumes of Ringer solution.[5]

- Centrifuge at 700 x g for 5 minutes and discard the supernatant. Repeat the wash step two more times.[\[5\]](#)
- After the final wash, resuspend the erythrocyte pellet in Ringer solution to create a 2% erythrocyte suspension.

c. Mitapivat Treatment

- Prepare a stock solution of Mitapivat in DMSO.
- Create a serial dilution of Mitapivat in Ringer solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[\[7\]](#)
- In a 96-well plate, add 100 μ L of the 2% erythrocyte suspension to each well.
- Add 100 μ L of the diluted Mitapivat solutions to the respective wells.
- Controls:
 - Negative Control (0% Hemolysis): Add 100 μ L of Ringer solution (with vehicle) to the erythrocyte suspension.[\[6\]](#)
 - Positive Control (Induced Hemolysis): Add 100 μ L of a known hemolytic agent like Triton X-100 to the erythrocyte suspension.[\[7\]](#)
 - 100% Hemolysis Control: Add 100 μ L of distilled water to the erythrocyte suspension.[\[5\]](#)[\[6\]](#)
- Incubate the plate at 37°C for a specified duration (e.g., 4, 24, or 48 hours).

d. Measurement of Hemolysis

- After incubation, centrifuge the 96-well plate at 800 x g for 10 minutes to pellet the intact erythrocytes.
- Carefully transfer 100 μ L of the supernatant from each well to a new 96-well plate.
- Measure the absorbance of the supernatant at 541 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.[\[5\]](#)[\[6\]](#)[\[8\]](#)

- Calculation of Percent Hemolysis:
 - $\text{Hemolysis (\%)} = \frac{(\text{Absorbance of Sample} - \text{Absorbance of Negative Control})}{(\text{Absorbance of 100\% Hemolysis Control} - \text{Absorbance of Negative Control})} \times 100$

ATP Level Measurement Protocol

This protocol measures the intracellular ATP levels in erythrocytes, a key biomarker of Mitapivat's activity.[\[9\]](#)

a. Materials and Reagents

- Washed erythrocytes (prepared as in the hemolysis assay)
- Mitapivat
- ATP Assay Kit (luciferase-based)[\[9\]](#)
- Luminometer

b. Experimental Procedure

- Prepare a red blood cell suspension at a concentration of approximately 3×10^6 cells per 50 μL .[\[9\]](#)
- In a 96-well plate, add the desired concentrations of Mitapivat or vehicle control to the RBC suspension.[\[9\]](#)
- Incubate the plate at 37°C for the specified duration (e.g., 6 or 24 hours).[\[9\]](#)
- Equilibrate the plate and ATP assay reagents to room temperature.[\[9\]](#)
- Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the necessary components for the luciferase reaction.[\[9\]](#)
- Mix thoroughly and incubate for 10 minutes at room temperature to stabilize the signal.[\[9\]](#)
- Measure the luminescence using a luminometer.[\[9\]](#)

- ATP concentration can be calculated based on a standard curve generated with known ATP concentrations.

Pyruvate Kinase (PK) Activity Assay Protocol

This assay confirms the direct effect of Mitapivat on its target enzyme.

a. Materials and Reagents

- Washed erythrocytes
- Mitapivat
- Pyruvate Kinase Activity Assay Kit[10]
- Spectrophotometer or fluorometer

b. Experimental Procedure

- Lyse the washed erythrocytes to release the intracellular contents, including the PK enzyme.
- Prepare the reaction mixture as per the assay kit instructions, which typically includes phosphoenolpyruvate (PEP), ADP, and a detection system.[11]
- Add the erythrocyte lysate and different concentrations of Mitapivat to the reaction mixture.
- The assay measures the rate of pyruvate production, which is coupled to a reaction that generates a colorimetric or fluorescent signal.
- Monitor the change in absorbance or fluorescence over time to determine the PK activity.
- One unit of PK activity is defined as the amount of enzyme that generates 1.0 μ mole of pyruvate per minute at a specific temperature.

Data Presentation

The quantitative data from the described assays should be summarized in tables for clear comparison and analysis.

Table 1: Effect of Mitapivat on In Vitro Hemolysis

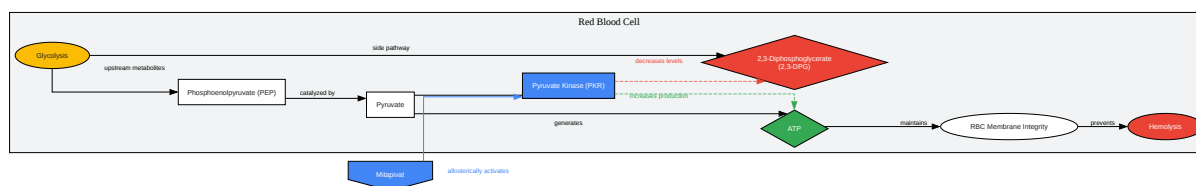
Mitapivat Concentration (μM)	Mean Hemolysis (%)	Standard Deviation
0 (Vehicle Control)	15.2	1.8
0.1	12.5	1.5
1.0	8.3	1.1
10.0	4.1	0.8
Positive Control (Triton X-100)	98.5	2.3

Table 2: Intracellular ATP Levels in Response to Mitapivat Treatment

Mitapivat Concentration (μM)	Mean ATP Increase (Fold Change)	Standard Deviation
0 (Vehicle Control)	1.0	0.0
0.1	1.2	0.15
1.0	1.7	0.21
10.0	2.4	0.35

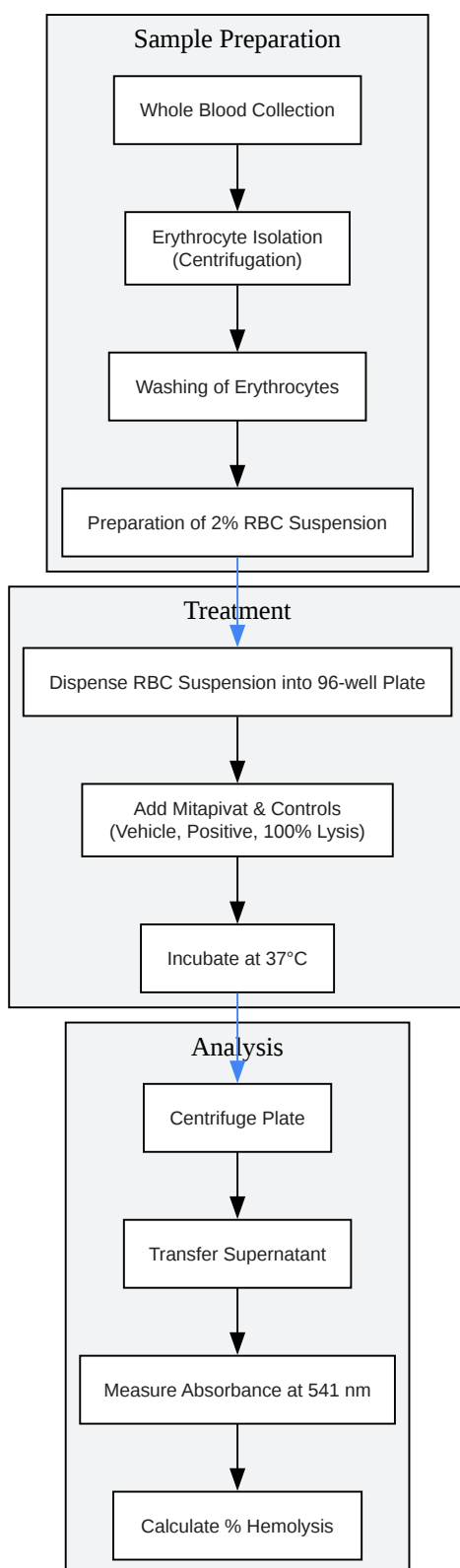
Note: Data presented in the tables are illustrative and should be replaced with actual experimental results.

Visualizations



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Caption: Signaling pathway of Mitapivat in red blood cells.



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Caption: Experimental workflow for the in vitro hemolysis assay.

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